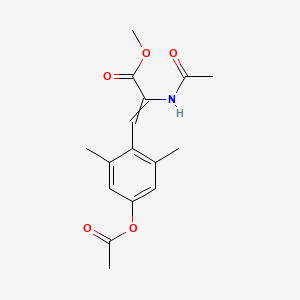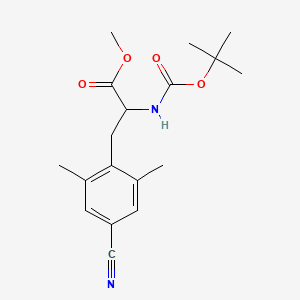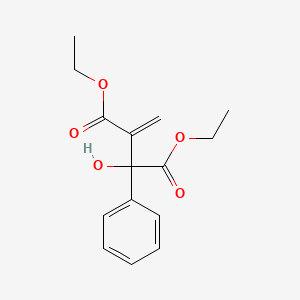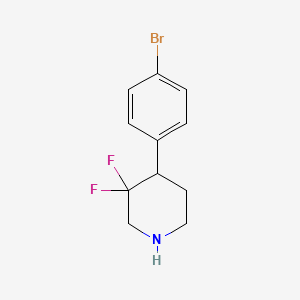
Chloramine taurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloramine taurine, also known as taurine chloramine, is a compound formed from the reaction of taurine, a naturally occurring amino acid, with hypochlorous acid. Taurine is abundant in mammalian tissues, particularly in the brain, heart, and leukocytes. This compound is known for its anti-inflammatory and cytoprotective properties, making it a significant compound in various biological processes .
Méthodes De Préparation
Chloramine taurine is synthesized through the halogenation of taurine in phagocytes. The reaction involves taurine reacting with hypochlorous acid (HOCl) generated by the halide-dependent myeloperoxidase system in activated neutrophils. This process occurs naturally during inflammation
Analyse Des Réactions Chimiques
Chloramine taurine undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Reduction: this compound can be reduced back to taurine under certain conditions.
Common reagents and conditions used in these reactions include hypochlorous acid for oxidation and various reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chloramine taurine has a wide range of scientific research applications, including:
Chemistry: It is used as a mild oxidant in various chemical reactions.
Mécanisme D'action
Chloramine taurine exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the production of proinflammatory cytokines and reactive oxygen species, thereby reducing inflammation.
Immune Modulation: The compound modulates immune responses by downregulating the activation of nuclear factor kappa B (NFκB), a potent signal transducer for inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Chloramine taurine is often compared with other similar compounds, such as:
Taurine bromamine: Formed from the reaction of taurine with hypobromous acid, it shares similar anti-inflammatory properties but differs in its halogen component.
N-chlorotaurine: Another derivative of taurine, known for its antiseptic properties and high stability.
This compound is unique due to its specific formation from hypochlorous acid and its potent anti-inflammatory and cytoprotective effects, making it a valuable compound in both research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C2H9ClN2O3S |
|---|---|
Poids moléculaire |
176.62 g/mol |
InChI |
InChI=1S/C2H7NO3S.ClH2N/c3-1-2-7(4,5)6;1-2/h1-3H2,(H,4,5,6);2H2 |
Clé InChI |
YUELBIWMRGWXJF-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)O)N.NCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14802272.png)
![4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate](/img/structure/B14802278.png)
![N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide](/img/structure/B14802297.png)

![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B14802314.png)

![4-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B14802323.png)

![N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]pentanediamide](/img/structure/B14802332.png)

![N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine](/img/structure/B14802349.png)
![methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14802350.png)


